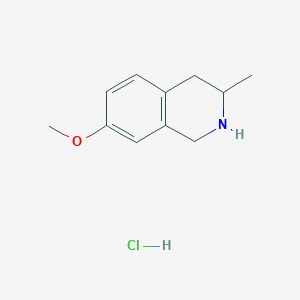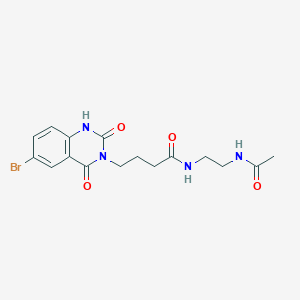
N-(2-acetamidoethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetamidoethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C16H19BrN4O4 and its molecular weight is 411.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Quinazolinone derivatives have been extensively studied for their antitumor properties. A study by Mohamed et al. (2016) on the synthesis and evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds found that certain compounds exhibited extensive-spectrum antitumor efficiency across numerous cell lines belonging to various tumor subpanels. These findings underscore the potential of quinazolinone derivatives in cancer therapy (Mohamed et al., 2016).
DNA Photo-Disruptive Activities
Quinazolinone compounds have also shown promise in the area of DNA photo-disruption, which could be leveraged in photodynamic therapy for cancer. A study by Mikra et al. (2022) revealed that certain 3-amino-2-methyl-quinazolin-4(3H)-ones synthesized via a green microwave-assisted protocol were photo-active towards plasmid DNA under UV irradiation. This indicates their potential as novel photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Antihistaminic Agents
Quinazolinone derivatives have been explored for their potential as H(1)-antihistaminic agents. A study by Alagarsamy et al. (2008) synthesized novel triazoloquinazolinone compounds that showed significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects compared to chlorpheniramine maleate, highlighting their potential in allergy treatment (Alagarsamy et al., 2008).
Selective Histone Deacetylase 6 Inhibitors
Quinazolinone scaffolds have been utilized in the design of selective inhibitors for histone deacetylase 6 (HDAC6), which play a role in cancer therapy. Yang et al. (2016) discovered novel selective HDAC6 inhibitors using quinazoline as the cap, demonstrating potent antiproliferative effects against a panel of cancer cell lines and indicating their potential as anticancer agents (Yang et al., 2016).
Antimicrobial Activity
Quinazolinone compounds have been investigated for their antimicrobial properties. Babu et al. (2015) synthesized novel quinazoline derivatives that exhibited potential antimicrobial activity, suggesting their applicability in addressing bacterial and fungal infections (Babu et al., 2015).
Propiedades
IUPAC Name |
N-(2-acetamidoethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O4/c1-10(22)18-6-7-19-14(23)3-2-8-21-15(24)12-9-11(17)4-5-13(12)20-16(21)25/h4-5,9H,2-3,6-8H2,1H3,(H,18,22)(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQYDZKJJNJINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
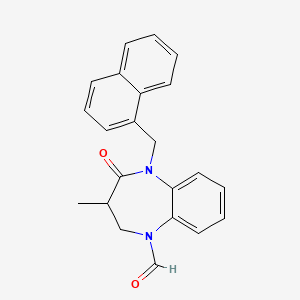
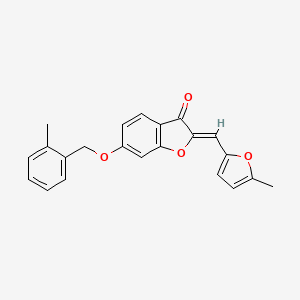

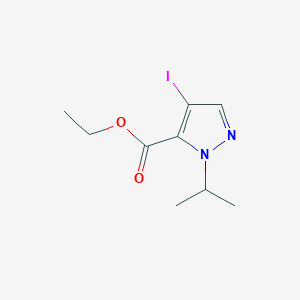

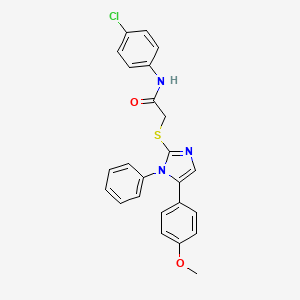
![benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate](/img/structure/B2747800.png)
![Ethyl 4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B2747802.png)

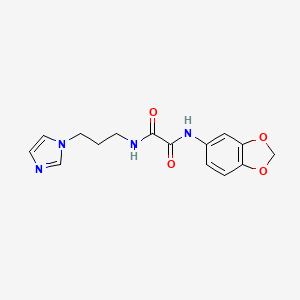
![N-([2,2'-bifuran]-5-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2747807.png)
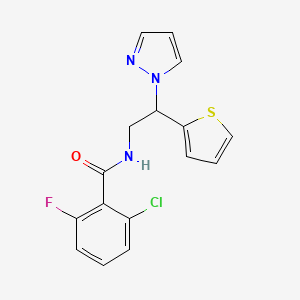
![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2747811.png)
